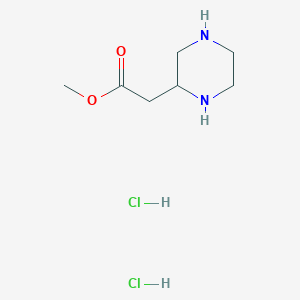

Methyl 2-(piperazin-2-yl)acetate dihydrochloride

Overview

Description

“Methyl 2-(piperazin-2-yl)acetate dihydrochloride” is a chemical compound with the molecular formula C7H16Cl2N2O2 . It is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .

Molecular Structure Analysis

The molecular structure of “Methyl 2-(piperazin-2-yl)acetate dihydrochloride” is represented by the molecular formula C7H16Cl2N2O2 . The compound has a molecular weight of 231.12 g/mol . The InChI representation of the compound isInChI=1S/C7H14N2O2.2ClH/c1-11-7 (10)4-6-5-8-2-3-9-6;;/h6,8-9H,2-5H2,1H3;2*1H/t6-;;/m0../s1 . Physical And Chemical Properties Analysis

“Methyl 2-(piperazin-2-yl)acetate dihydrochloride” has a molecular weight of 231.12 g/mol . It has 4 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . The exact mass of the compound is 230.0588831 g/mol . The compound has a topological polar surface area of 50.4 Ų . The compound has a heavy atom count of 13 .Scientific Research Applications

Antidepressant and Antianxiety Activities

- A study by Kumar et al. (2017) synthesized novel derivatives of piperazine and evaluated their antidepressant and antianxiety activities using behavioral tests in mice.

Enhancement of Aqueous Solubility and Absorption

- Shibuya et al. (2018) discovered a compound with improved aqueous solubility and oral absorption, attributing these enhancements to the insertion of a piperazine unit. This work has implications for the development of more effective pharmaceuticals (Shibuya et al., 2018).

Luminescent Properties and Electron Transfer

- Gan et al. (2003) synthesized novel piperazine-substituted naphthalimide compounds, revealing their potential as pH probes and their unique luminescent properties influenced by photo-induced electron transfer (Gan et al., 2003).

Antibacterial, Antifungal, and Anticancer Activities

- Sharma et al. (2014) created new carbazole derivatives containing piperazine, demonstrating significant antibacterial, antifungal, and anticancer activities, particularly against human breast cancer cell lines (Sharma et al., 2014).

Novel Synthesis Methods

- Bhat et al. (2018) introduced an efficient method for synthesizing dihydropyrimidinone derivatives containing piperazine/morpholine moiety, highlighting a simpler and more productive approach to compound creation (Bhat et al., 2018).

Antihelminthic Activity

- Mavrova et al. (2006) synthesized piperazine derivatives and evaluated their effectiveness against certain parasites, finding that some compounds exhibited higher activity compared to standard treatments (Mavrova et al., 2006).

Anti-Arrhythmic and Hypotensive Properties

- Marona et al. (2008) tested xanthone derivatives containing piperazine moieties for their potential in treating arrhythmia and hypertension, finding significant activity in some compounds (Marona et al., 2008).

Copper(II) Complexes and Their Properties

- Sujatha et al. (2000) explored the synthesis of copper(II) complexes with piperazine-based ligands, contributing to the understanding of metal-ligand interactions and their potential applications (Sujatha et al., 2000).

Assay Development for Novel Compounds

- Chavez-Eng et al. (1997) developed an assay using high-performance liquid chromatography for determining a novel dopamine receptor antagonist, showcasing the importance of accurate measurement techniques in drug development (Chavez-Eng et al., 1997).

Acetylcholinesterase Inhibition

- Yurttaş et al. (2013) synthesized new thiazole-piperazine compounds and evaluated their efficacy as acetylcholinesterase inhibitors, showing potential for treating conditions like Alzheimer's disease (Yurttaş et al., 2013).

CO2 Absorption Enhancement

- Balchandani et al. (2022) investigated solvent blends including 2-methyl piperazine for enhanced CO2 absorption, contributing to environmental applications (Balchandani et al., 2022).

properties

IUPAC Name |

methyl 2-piperazin-2-ylacetate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2.2ClH/c1-11-7(10)4-6-5-8-2-3-9-6;;/h6,8-9H,2-5H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAKVEPAYECKEHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CNCCN1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647574 | |

| Record name | Methyl (piperazin-2-yl)acetate--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

394709-83-2 | |

| Record name | Methyl (piperazin-2-yl)acetate--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

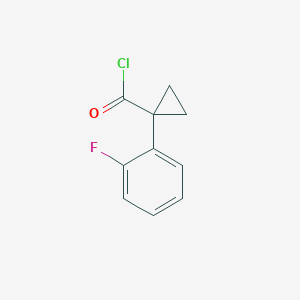

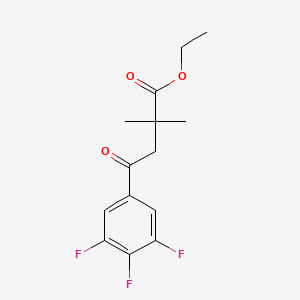

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 7-[4-(N,N-diethylamino)phenyl]-7-oxoheptanoate](/img/structure/B1371863.png)

![9-[3-(1,3-Dioxan-2-YL)propionyl]phenanthrene](/img/structure/B1371866.png)